![molecular formula C8H10ClN3O2 B2614343 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide CAS No. 1282127-14-3](/img/structure/B2614343.png)
2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide
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Overview
Description
2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide is a chemical compound with a unique structure that includes a pyridazinone ring substituted with a chlorine atom and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide typically involves the reaction of 3-chloro-6-oxopyridazine with N,N-dimethylacetamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazine derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base, such as triethylamine or sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, dihydropyridazine derivatives, and various substituted pyridazinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
The biological activities of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide have been investigated in several studies, revealing its potential as an antimicrobial and anti-inflammatory agent.
Antimicrobial Properties
Research indicates that derivatives of similar structures exhibit significant antimicrobial activity against common pathogens. For example, studies have reported minimum inhibitory concentrations (MIC) for related compounds around 256μg/mL, suggesting potential effectiveness against bacterial infections .
Anti-inflammatory Effects
In vivo studies have demonstrated that certain pyridazine derivatives possess anti-inflammatory properties. These compounds may inhibit key inflammatory mediators, making them candidates for treating conditions like arthritis or other inflammatory diseases .
Cytotoxicity Against Cancer Cells
Preliminary investigations into the cytotoxic effects of this compound have shown promising results against various cancer cell lines. The structure-activity relationship (SAR) studies indicate that modifications in the pyridazine ring can enhance selectivity towards cancer cells while sparing normal cells .
Case Studies
Several case studies have highlighted the applications of This compound in drug development:
- Analgesic and Anti-inflammatory Activity : A study synthesized multiple pyridazine derivatives and evaluated their analgesic and anti-inflammatory activities using animal models. The results indicated that some derivatives exhibited significant pain relief comparable to standard analgesics .
- Cytotoxicity Profiling : Another research effort focused on profiling the cytotoxic effects of this compound against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The findings suggested that the compound could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases .
- Enzyme Inhibition Studies : Investigations into enzyme inhibition revealed that this compound could act as an inhibitor for enzymes involved in metabolic pathways relevant to disease progression, such as acetylcholinesterase. This suggests its potential role in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
3-chloro-6-oxopyridazine: A precursor in the synthesis of 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide.
N,N-dimethylacetamide: A common solvent and reagent in organic synthesis.
Pyridazinone derivatives: A class of compounds with similar structures and potential biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both a chlorine atom and an acetamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Biological Activity
The compound 2-(3-chloro-6-oxopyridazin-1(6H)-yl)-N,N-dimethylacetamide belongs to a class of pyridazine derivatives that have garnered attention for their potential biological activities, particularly in medicinal chemistry. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate pyridazine derivatives with acetamide. This synthetic approach allows for the introduction of various substituents that can enhance biological activity. The yield and purity of synthesized compounds are critical for subsequent biological evaluations.
Antinociceptive and Anti-inflammatory Properties
Recent studies have evaluated the analgesic and anti-inflammatory properties of pyridazine derivatives, including those related to this compound. For instance, a series of antipyrine/pyridazinone hybrids were synthesized and tested for their in vivo analgesic effects. The results indicated significant antinociceptive activity, comparable to standard analgesics .
Enzyme Inhibition
The compound has also been investigated for its inhibitory effects on key enzymes involved in neurodegenerative diseases. For example, studies on related compounds have shown promising results against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). The IC50 values for these activities ranged from 5.80 µM to 42.60 µM, indicating that structural modifications can lead to enhanced inhibitory effects .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the presence of electron-withdrawing groups, such as chlorine and nitro groups, can significantly influence the biological activity of pyridazine derivatives. Compounds with substitutions at specific positions on the aromatic rings exhibited improved potency against targeted enzymes. For instance, the introduction of a nitro group at the meta position was found to enhance AChE and BuChE inhibition .
Case Study 1: Analgesic Activity
In a study examining various pyridazine derivatives, one compound demonstrated a notable reduction in pain response in animal models. This compound's structure featured a chloro substituent, which was hypothesized to enhance its interaction with pain receptors .
Case Study 2: Neuroprotective Potential
Another study focused on the neuroprotective potential of related compounds against oxidative stress-induced neuronal damage. The results indicated that certain derivatives could significantly reduce cell death in neuronal cell lines, suggesting a possible therapeutic application in neurodegenerative diseases .
Properties
IUPAC Name |
2-(3-chloro-6-oxopyridazin-1-yl)-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2/c1-11(2)8(14)5-12-7(13)4-3-6(9)10-12/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWKBHQWCVDYSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C(=O)C=CC(=N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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